molecular formula C22H20N6O B2777617 1-(3-ethylphenyl)-5-(pyridin-3-yl)-N-[(pyridin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1251548-59-0

1-(3-ethylphenyl)-5-(pyridin-3-yl)-N-[(pyridin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2777617
CAS No.: 1251548-59-0
M. Wt: 384.443
InChI Key: IOELYEDMBNBZMF-UHFFFAOYSA-N
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Description

The compound 1-(3-ethylphenyl)-5-(pyridin-3-yl)-N-[(pyridin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide features a 1,2,3-triazole core substituted with a 3-ethylphenyl group at position 1, a pyridin-3-yl group at position 5, and an N-[(pyridin-3-yl)methyl] carboxamide at position 4. While direct synthetic or biological data for this compound are absent in the provided evidence, its structural analogs (e.g., triazoles and pyrazoles with carboxamide or pyridyl groups) offer insights into its properties .

Properties

IUPAC Name

1-(3-ethylphenyl)-5-pyridin-3-yl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O/c1-2-16-6-3-9-19(12-16)28-21(18-8-5-11-24-15-18)20(26-27-28)22(29)25-14-17-7-4-10-23-13-17/h3-13,15H,2,14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOELYEDMBNBZMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NCC3=CN=CC=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-ethylphenyl)-5-(pyridin-3-yl)-N-[(pyridin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Phenoxypyrimidine Core: This step involves the reaction of a pyrimidine derivative with a phenol under basic conditions to form the phenoxypyrimidine structure.

    Introduction of the Benzamide Group: The phenoxypyrimidine intermediate is then reacted with a benzoyl chloride derivative in the presence of a base to form the benzamide linkage.

    Addition of the tert-Butyl Group: Finally, the tert-butyl group is introduced via alkylation using tert-butyl bromide and a suitable base.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to enhance yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up techniques to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(3-ethylphenyl)-5-(pyridin-3-yl)-N-[(pyridin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

This compound has shown promise in several biological applications:

Anticancer Activity

Research indicates that derivatives of triazole compounds exhibit significant anticancer properties. For instance, studies have demonstrated that triazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells through mechanisms such as:

  • Inhibition of specific enzymes involved in cancer cell proliferation.
  • Induction of oxidative stress leading to cell death.

Antimicrobial Properties

Triazole compounds are recognized for their antimicrobial activities against various pathogens, including bacteria and fungi. The mechanism typically involves:

  • Disruption of cell membrane integrity.
  • Inhibition of nucleic acid synthesis.

Anti-inflammatory Effects

Some studies have reported that triazole derivatives can modulate inflammatory pathways, potentially serving as therapeutic agents for conditions like arthritis and other inflammatory diseases.

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer effects of a series of triazole derivatives, including the compound . The results showed a marked reduction in cell viability in cancer cell lines, with IC50 values indicating potent activity against breast and lung cancer cells .

Case Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of triazole compounds against clinical isolates of bacteria. The findings revealed that the compound displayed significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Data Table: Biological Activities Overview

Activity TypeMechanismReference
AnticancerEnzyme inhibition, apoptosis
AntimicrobialMembrane disruption
Anti-inflammatoryModulation of inflammatory pathways

Mechanism of Action

The mechanism of action of 1-(3-ethylphenyl)-5-(pyridin-3-yl)-N-[(pyridin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of enzyme activity through binding to the active site.

    Receptors: Modulation of receptor activity by acting as an agonist or antagonist.

    Pathways: Interference with cellular signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Core Heterocycle: Triazole vs. Pyrazole

The 1,2,3-triazole core in the target compound differs from pyrazole-based analogs (e.g., 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide ). Key distinctions include:

  • Electronic Effects : Triazoles exhibit greater electron delocalization due to their conjugated three-nitrogen system, as evidenced by shortened C–N bond lengths (e.g., 1.348–1.366 Å in triazoles vs. ~1.47 Å in single C–N bonds) . Pyrazoles, with two adjacent nitrogen atoms, have distinct resonance patterns that influence reactivity.
  • Hydrogen Bonding : Triazoles can participate in both intra- and intermolecular C–H···N/O interactions, stabilizing their conformations . Pyrazoles often rely on N–H···O bonds for stabilization .
Table 1: Core Heterocycle Comparison
Compound Core Structure Key Substituents Notable Interactions Reference
Target Compound 1,2,3-Triazole 3-Ethylphenyl, pyridin-3-yl, carboxamide Predicted C–H···N/O bonds
Pyrazole-3-carboxamide () Pyrazole 4-Chlorophenyl, dichlorophenyl N–H···O, C–H···Cl interactions
Triazole-4-carboxylate () 1,2,3-Triazole Chloropyridyl, ethoxymethyleneamino C–H···O/N, electron delocalization

Substituent Effects

The target compound’s 3-ethylphenyl and pyridin-3-yl groups contrast with substituents in analogs:

  • Electron-Donating vs. Withdrawing Groups : The ethyl group (electron-donating) may enhance lipophilicity, while pyridyl groups (electron-withdrawing) improve solubility and hydrogen-bonding capacity . In contrast, chlorophenyl ( ) and trifluoromethyl ( ) substituents increase electronegativity and steric bulk.
  • Bioactivity Implications : Pyridylmethyl carboxamide groups (as in the target) are associated with enhanced receptor binding in agrochemicals and pharmaceuticals, while chloro substituents (common in and ) are linked to pesticidal activity.
Table 2: Substituent Profiles
Compound Key Substituents Electronic Effect Potential Bioactivity Reference
Target Compound 3-Ethylphenyl, pyridin-3-yl Mixed (donating/withdrawing) Agrochemical/pharmaceutical
Pyrazole-3-carboxamide () 4-Chlorophenyl, dichlorophenyl Strongly withdrawing Insecticidal
Triazole Oxime Ester () 3-Chlorophenylsulfanyl, trifluoromethyl Withdrawing Structural stability

Carboxamide Group Variations

The N-[(pyridin-3-yl)methyl] carboxamide in the target compound differs from analogs with simpler alkyl or aryl substituents:

  • Solubility : The pyridylmethyl group may improve aqueous solubility compared to methyl or chlorophenyl carboxamides (e.g., 1-(3-chlorophenyl)-5-methoxy-N-methylpyrazole-3-carboxamide ).

Structural and Electronic Features

  • Bond Lengths : In triazole analogs (), shortened C–N bonds (1.348–1.366 Å) indicate significant electron delocalization, which may enhance stability and reactivity compared to pyrazoles .
  • Hydrogen Bonding : The target compound’s pyridyl groups and carboxamide moiety likely form intermolecular C–H···N/O bonds, similar to those observed in and .

Biological Activity

1-(3-ethylphenyl)-5-(pyridin-3-yl)-N-[(pyridin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide, also known as L806-6698, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC22H20N6O
Molecular Weight384.44 g/mol
LogP2.349
Polar Surface Area69.288 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

Anticancer Activity

Research indicates that triazole derivatives, including L806-6698, exhibit significant anticancer properties. A study highlighted that triazole compounds can induce apoptosis in cancer cell lines by inhibiting critical pathways involved in cell proliferation and survival. Specifically, L806-6698 demonstrated potent cytotoxicity against various cancer cell lines such as HCT116 with an IC50 value of 0.43 µM, showcasing an 11.5-fold increase in potency compared to Melampomagnolide B (IC50 = 4.93 µM) .

Mechanism of Action:
The anticancer effects are attributed to the compound's ability to:

  • Induce apoptosis by increasing reactive oxygen species (ROS) levels.
  • Inhibit the migration and invasion of cancer cells through downregulation of epithelial-mesenchymal transition markers such as E-cadherin and vimentin.
  • Decrease the DNA binding activity of NF-kB by inhibiting p65 phosphorylation and enhancing IkBα levels .

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties. The compound has shown efficacy against a range of pathogens, making it a candidate for further development in treating infectious diseases.

Case Studies

  • Study on Anticancer Potentials:
    A research group synthesized various triazole-containing hybrids and evaluated their anticancer activities across different cell lines. The results indicated that compounds similar to L806-6698 could effectively inhibit tumor growth and induce apoptosis through mechanisms involving ROS .
  • Antimicrobial Screening:
    In another study focusing on the antimicrobial activity of triazole derivatives, L806-6698 was tested against multiple bacterial strains and exhibited significant inhibitory effects, suggesting its potential use as an antimicrobial agent .

Q & A

Basic: What are the optimal synthetic routes for 1-(3-ethylphenyl)-5-(pyridin-3-yl)-N-[(pyridin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide, and how can reaction yields be improved?

The synthesis of triazole derivatives typically employs click chemistry , specifically copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form the triazole core. Key steps include:

  • Functional group introduction : Substituents like the 3-ethylphenyl and pyridinyl groups are introduced via nucleophilic substitution or coupling reactions .
  • Catalyst optimization : Copper(I) iodide (CuI) at 0.5–1 mol% in DMSO or DCM under inert atmospheres enhances regioselectivity and yield .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity.
    Yield improvement : Lowering reaction temperatures (40–60°C) and using excess azide precursors (1.2–1.5 eq.) can mitigate side reactions .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?

  • 1H/13C NMR : Confirm regiochemistry of the triazole ring (e.g., δ 8.2–8.5 ppm for pyridine protons) and substitution patterns .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (expected ~430–450 g/mol range) with <2 ppm error .
  • FT-IR : Identifies carboxamide C=O stretches (~1650–1680 cm⁻¹) and triazole ring vibrations (~1450–1500 cm⁻¹) .

Advanced: How can researchers design experiments to resolve contradictions in reported biological activities of similar triazole derivatives?

Contradictions often arise from structural nuances (e.g., substituent electronic effects) or assay variability. Methodological approaches include:

  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replace 3-ethylphenyl with fluorophenyl) and compare IC50 values across standardized kinase inhibition assays .
  • Orthogonal assays : Validate antimicrobial activity using both broth microdilution (CLSI guidelines) and disk diffusion methods to minimize false positives .
  • Computational docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase) and correlate binding scores with experimental data .

Advanced: What strategies mitigate challenges in achieving regioselectivity during triazole ring formation?

  • Catalyst tuning : Replace CuI with Ru(II) catalysts for non-click 1,4-disubstituted triazoles, though yields may drop by 10–15% .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor 1,4-regioisomers, while toluene shifts selectivity toward 1,5-products .
  • Pre-functionalized building blocks : Pre-attach pyridinyl groups to alkyne precursors before cycloaddition to enforce desired regiochemistry .

Advanced: How can researchers validate the compound’s mechanism of action in modulating cellular signaling pathways?

  • Kinase profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify primary targets.
  • Western blotting : Quantify phosphorylation levels of downstream effectors (e.g., ERK1/2, Akt) in cell lysates after 24-hour treatment .
  • CRISPR knockouts : Generate HEK293T cells lacking suspected targets (e.g., PKC-θ) to confirm loss of compound activity .

Basic: What are the stability considerations for this compound under varying storage conditions?

  • Temperature : Store at –20°C in amber vials; room temperature degradation (t1/2 ~14 days) occurs via hydrolysis of the carboxamide group .
  • Solvent compatibility : Stable in DMSO (>6 months at –20°C) but degrades in aqueous buffers (pH 7.4) within 72 hours .

Advanced: How do electronic effects of substituents influence the compound’s reactivity in follow-up chemical modifications?

  • Pyridine vs. phenyl : Pyridinyl groups enhance electrophilic substitution at the 4-position due to electron-withdrawing effects, enabling bromination with NBS .
  • Ethyl substituent : The 3-ethylphenyl group sterically hinders nucleophilic attack at the triazole C-5 position, reducing alkylation yields by ~30% compared to methoxy analogs .

Basic: What analytical workflows are recommended for detecting impurities in synthesized batches?

  • HPLC-MS : Use a C18 column (gradient: 5–95% MeCN/H2O + 0.1% formic acid) with UV (254 nm) and ESI+ detection to identify byproducts (e.g., unreacted azides) .
  • Residual copper analysis : ICP-MS quantifies Cu levels (<10 ppm acceptable for biological assays) .

Advanced: What computational tools predict the compound’s pharmacokinetic properties for preclinical studies?

  • ADMET prediction : SwissADME estimates moderate bioavailability (F = 45%) due to high logP (~3.2) and P-gp substrate liability .
  • Metabolism : CypReact forecasts N-deethylation of the 3-ethylphenyl group as the primary metabolic pathway .

Advanced: How can crystallography data resolve ambiguities in the compound’s solid-state conformation?

  • Single-crystal X-ray : Monoclinic P21/n space group parameters (e.g., a = 10.07 Å, β = 96.4°) confirm intramolecular H-bonding between carboxamide NH and pyridine N .
  • Powder XRD : Match experimental patterns (2θ = 15–30°) with Mercury-calculated data to detect polymorphic impurities .

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